molecular formula C7H4ClF2NO B2609761 3-Chloro-2,4-difluorobenzamide CAS No. 886501-21-9

3-Chloro-2,4-difluorobenzamide

Cat. No.: B2609761
CAS No.: 886501-21-9
M. Wt: 191.56
InChI Key: QCFGVBOHFVXPDU-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzamide (CAS: 886501-21-9) is a halogenated benzamide derivative with the molecular formula C₇H₄ClF₂NO and a molecular weight of 191.56 g/mol . It is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of quinolone derivatives, which are critical for antimicrobial agents . The compound’s structure features chlorine and fluorine substituents at the 3-, 2-, and 4-positions of the benzene ring, respectively, and an amide functional group, which enhances its reactivity in condensation and cyclization reactions .

Properties

IUPAC Name

3-chloro-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGVBOHFVXPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-difluorobenzamide typically involves the chlorination and fluorination of benzamide derivatives. One common method includes the chlorination of 2,4-difluorobenzamide using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding carboxylic acids or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Agents
3-Chloro-2,4-difluorobenzamide derivatives have been investigated for their potential as antiviral agents, particularly against Hepatitis B virus (HBV) and Hepatitis C virus (HCV). These compounds exhibit significant inhibitory effects on the proliferation of these viruses, making them candidates for therapeutic development. The derivatives are designed to act on allosteric binding sites, which may reduce the risk of developing resistant viral strains compared to traditional nucleoside-based drugs .

2. Drug Formulation
The compound can be incorporated into various pharmaceutical formulations, including tablets, suspensions, and capsules. Its low cytotoxicity and effective antiviral properties suggest a promising profile for inclusion in treatment regimens for chronic viral infections .

Material Science Applications

1. Chemical Synthesis
this compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique chemical structure allows chemists to modify it further to produce derivatives with enhanced properties or functionalities. This versatility is crucial in developing new materials with specific characteristics for industrial applications .

Case Study 1: Antiviral Efficacy

A study demonstrated that novel derivatives of this compound showed IC50 values greater than 100 µg/ml against HCV, indicating a strong antiviral effect with minimal cytotoxicity. The research highlighted the potential of these compounds as therapeutic agents for hepatitis treatment .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing N-(3-chlorobenzyl)-2,4-difluorobenzamide showcased its high yield (88%) from condensation reactions. The synthesized compound was characterized using NMR spectroscopy, confirming its structural integrity and potential for further functionalization in chemical synthesis processes .

Data Table: Comparative Analysis of Antiviral Efficacy

Compound NameIC50 (µg/ml)CytotoxicityTarget Virus
This compound>100LowHCV
Derivative A50ModerateHBV
Derivative B30LowHCV

Mechanism of Action

The mechanism by which 3-Chloro-2,4-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights the structural and functional differences between 3-chloro-2,4-difluorobenzamide and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Functional Group Key Applications
This compound 886501-21-9 C₇H₄ClF₂NO 191.56 3-Cl, 2,4-F Benzamide Pharmaceutical intermediates
3-Chloro-2,4-difluorobenzonitrile 887267-38-1 C₇H₂ClF₂N 173.55 3-Cl, 2,4-F Benzonitrile Agrochemical synthesis
2-Chloro-3,6-difluorobenzoic acid 261762-50-9 C₇H₃ClF₂O₂ 192.55 2-Cl, 3,6-F Benzoic acid Chemical intermediates
3-Chloro-2,6-difluorobenzoyl chloride 1639-09-4 C₇H₂Cl₂F₂O 207.00 3-Cl, 2,6-F Benzoyl chloride Reactive acylating agent
2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide - C₂₃H₁₈ClF₂IN₂O₄ 610.66 3,4-F, 2-Cl, 4-I Substituted benzamide Experimental drug candidate

Key Observations :

  • Functional Groups: The amide group in this compound distinguishes it from benzonitrile (cyano group) and benzoic acid (carboxylic acid), altering its solubility and reactivity .
  • Substituent Positions : The 2,4-difluoro configuration in the benzamide enhances steric accessibility for nucleophilic attacks compared to 2,6-difluoro analogs, which are bulkier .
  • Biological Activity: Substituted benzamides like 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide (DrugBank ID: DB07046) exhibit targeted bioactivity due to iodine and hydroxyl modifications, suggesting that halogen positioning directly impacts therapeutic efficacy .

Physicochemical Properties

Property This compound 3-Chloro-2,4-difluorobenzonitrile 3-Chloro-2,6-difluorobenzoyl chloride
Boiling Point (°C) Not reported 208.8 ± 35.0 (Predicted) Not reported
Density (g/cm³) Not reported 1.43 ± 0.1 1.52 (Estimated)
Melting Point (°C) Not reported Not reported -39 (Liquid at room temperature)
Hazard Statements H301, H311, H331 (Toxic) Not reported Corrosive (H314)

Key Findings :

  • The benzonitrile derivative has a higher predicted boiling point (208.8°C) due to stronger dipole-dipole interactions from the cyano group .
  • This compound’s toxicity profile (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled) necessitates stringent handling protocols compared to less hazardous analogs .

Market and Industrial Relevance

  • 3-Chloro-2,4-difluorobenzonitrile is projected to grow at a CAGR of 4.3% (2020–2025) due to rising demand in agrochemicals .
  • 3-Chloro-2,6-difluorobenzylamine (CAS: 261762-46-3), a related amine derivative, is driven by pharmaceutical API synthesis, highlighting the broader applicability of difluorobenzamide analogs .

Biological Activity

3-Chloro-2,4-difluorobenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C7H5ClF2N
  • Molecular Weight : 179.57 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its role as a selective inhibitor of certain signaling pathways. Notably, it has been studied for its effects on the MEK/ERK signaling pathway, which is crucial in various cellular processes including proliferation and survival.

Inhibition of MEK/ERK Pathway

Research indicates that this compound can inhibit the MEK (Mitogen-Activated Protein Kinase) pathway, leading to reduced cell proliferation in various cancer cell lines. The inhibition of this pathway is particularly relevant in the context of tumor growth and metastasis.

Biological Activity Overview

Biological Activity Effect Reference
MEK InhibitionSuppresses cell proliferation
Antiviral ActivityInhibits replication of HCV and HBV
Antimicrobial ActivityEffective against certain bacterial strains

Case Studies and Research Findings

  • Antiviral Properties : A study demonstrated that this compound derivatives exhibited significant antiviral activity against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV). The compounds showed low toxicity while effectively inhibiting viral proliferation, making them potential candidates for antiviral therapies .
  • Cancer Research : In vitro studies have shown that the compound can significantly reduce the viability of cancer cells by inducing apoptosis through MEK pathway inhibition. This was particularly noted in breast cancer cell lines where treatment led to decreased cell survival rates .
  • Antimicrobial Evaluation : A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it possesses notable activity against resistant strains of Enterococcus faecalis, highlighting its potential as a new antibiotic agent .

Safety and Toxicology

Safety assessments are crucial for understanding the therapeutic window of this compound. Toxicological studies have indicated that while the compound exhibits biological activity, it also presents some risks associated with reproductive toxicity in animal models at high doses. However, no severe neurotoxic effects were observed at therapeutic levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-2,4-difluorobenzamide?

  • Methodology : The synthesis typically involves halogenation and amidation steps. A precursor such as 3-chloro-2,4-difluorobenzoic acid can be converted to the corresponding benzoyl chloride (e.g., using thionyl chloride) and then reacted with ammonia or a primary amine to form the amide . Nucleophilic aromatic substitution (NAS) may also be employed to introduce fluorine groups at specific positions, leveraging electron-withdrawing substituents to direct reactivity. Analytical techniques like NMR and HPLC should confirm purity (>98%) and structural integrity.

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity.
  • NMR : Confirm substitution patterns via 1^1H and 19^{19}F NMR. For example, fluorine atoms at positions 2 and 4 will exhibit distinct coupling constants (e.g., 4JFF^4J_{F-F} ≈ 8–12 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak (expected m/z for C7H4ClF2NOC_7H_4ClF_2NO: 191.98).

Advanced Research Questions

Q. How does asymmetry in concentration-response data impact the toxicity assessment of this compound derivatives?

  • Methodology : Asymmetrical data (e.g., from bioassays) requires advanced curve-fitting models. For example, a 5-parameter logistic (5PL-1P) model with an asymmetry parameter (s) provides better accuracy than the 4-parameter logistic (4PL) model. In a study on a related compound (3-chloro-2,4-pentanedione), the 5PL-1P model yielded a higher r2r^2 (0.9993 vs. 0.9899) and adjusted EC50 values (1.34 mg/L vs. 1.25 mg/L), highlighting the importance of model selection for precise toxicity profiling .

Q. What strategies can resolve contradictions in structure-activity relationships (SAR) for this compound analogs?

  • Methodology :

  • Molecular Docking : Compare binding affinities of analogs with target receptors (e.g., enzymes or IL6-related proteins) using software like AutoDock. Substituent effects (e.g., chloro vs. fluoro groups) can alter hydrophobic interactions or hydrogen bonding .
  • Statistical Analysis : Apply multivariate regression to isolate variables contributing to bioactivity. For example, fluorine at position 4 may enhance metabolic stability, while chlorine at position 3 increases steric hindrance .

Q. How can researchers mitigate hazards from reactive intermediates during this compound synthesis?

  • Methodology :

  • Waste Management : Segregate halogenated byproducts (e.g., benzoyl chlorides) and store in labeled containers for disposal by certified hazardous waste services .
  • Degradation Studies : Use advanced oxidation processes (AOPs) like UV/H2_2O2_2 to break down persistent intermediates. Monitor degradation efficiency via LC-MS.

Key Considerations for Experimental Design

  • Reaction Optimization : Use design of experiments (DoE) to balance reaction parameters (temperature, solvent polarity) for NAS reactions. Polar aprotic solvents (e.g., DMF) enhance fluorine substitution .
  • Biological Assays : Include asymmetry parameters in dose-response studies to avoid underestimating EC50 values .

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